2-Phenyl-2-(piperidin-3-yloxy)acetamide
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Overview
Description
2-Phenyl-2-(piperidin-3-yloxy)acetamide is an organic compound with the molecular formula C13H18N2O2 It is a derivative of acetamide, featuring a phenyl group and a piperidin-3-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-(piperidin-3-yloxy)acetamide typically involves the reaction of phenylacetic acid derivatives with piperidine derivatives. One common method involves the following steps:
Formation of the Intermediate: Phenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride.
Reaction with Piperidine: The acid chloride is then reacted with piperidine to form the desired product.
The reaction conditions often include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Catalysts: None required, but sometimes a base like triethylamine is used to neutralize the hydrochloric acid formed.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2-(piperidin-3-yloxy)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents like sulfuryl chloride are used for electrophilic aromatic substitution.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
2-Phenyl-2-(piperidin-3-yloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(piperidin-3-yloxy)acetamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpiperidine-2-acetamide: Similar structure but lacks the piperidin-3-yloxy group.
2-Piperidinones: These compounds share the piperidine ring but differ in their functional groups.
Uniqueness
2-Phenyl-2-(piperidin-3-yloxy)acetamide is unique due to the presence of both a phenyl group and a piperidin-3-yloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-phenyl-2-piperidin-3-yloxyacetamide |
InChI |
InChI=1S/C13H18N2O2/c14-13(16)12(10-5-2-1-3-6-10)17-11-7-4-8-15-9-11/h1-3,5-6,11-12,15H,4,7-9H2,(H2,14,16) |
InChI Key |
DNMADSMJJBCTPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC(C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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